![molecular formula C21H20O7 B2736473 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid CAS No. 637749-54-3](/img/structure/B2736473.png)
2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), which is substituted with various functional groups .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a chromene ring system substituted with a dimethoxyphenyl group, a methyl group, and a propanoic acid group . The presence of these functional groups can significantly influence the compound’s chemical properties and reactivity.Applications De Recherche Scientifique
Direct Synthesis and Chemical Transformations
Synthesis of 2-Oxazolines : This compound has been utilized in the direct synthesis of 2-oxazolines from carboxylic acids, showing its versatility in chemical synthesis. The process involves treating carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine, followed by reaction with 2-amino-2-methyl-1-propanol, yielding 2-oxazolines at room temperature with excellent efficiency (Bandgar & Pandit, 2003).
Organic Intermediate Studies
Fatty Acid Oxidation : Research has explored its role in the catalytic autoxidation of monoethenoid fatty acids and esters, such as erucic acid, leading to the formation of dimeric compounds and derivatives like keto-hydroxy and unsaturated ketonic compounds (Skellon & Taylor, 2007).
Chemical Structure Elucidation
Thiazolidin-4-ones Synthesis : The compound serves as a precursor in the design and synthesis of thiazolidin-4-ones, showcasing the structural diversity and potential biological activity of derivatives based on its framework. This involves various steps including reaction with ethyl bromoacetate and hydrazine hydrate, leading to a series of compounds with potential antibacterial activity (Čačić et al., 2009).
Optical Purity and Asymmetric Synthesis
Optically Pure Derivatives : The compound has also been involved in studies related to the preparation of optically pure derivatives, such as (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, illustrating its importance in asymmetric synthesis and the development of enantiomerically pure compounds (O'reilly, Derwin, & Lin, 1990).
Advanced Oxidation Processes
Degradation Studies : It has been studied in the context of advanced oxidation processes, particularly in the degradation of environmental pollutants like 2,4-dichlorophenoxyacetic acid, highlighting its role in environmental chemistry and potential for wastewater treatment applications (Sun & Pignatello, 1993).
Propriétés
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-11-19(13-5-8-16(25-3)18(9-13)26-4)20(22)15-7-6-14(10-17(15)28-11)27-12(2)21(23)24/h5-10,12H,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWCMWFBICKMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
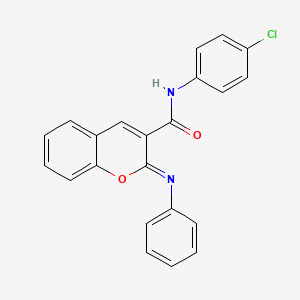
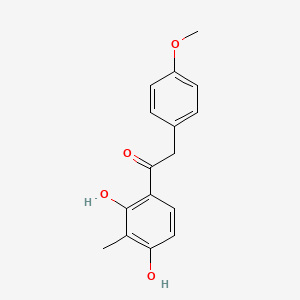

![4-(2-{[3-(3-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2736400.png)
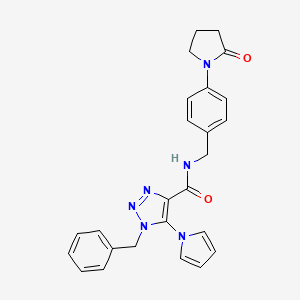
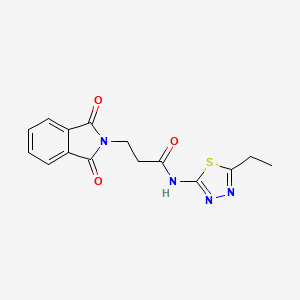
![7-allyl-6-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2736403.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2736407.png)
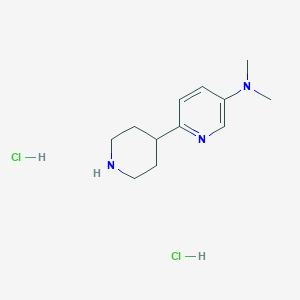
![4-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2736409.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2736410.png)
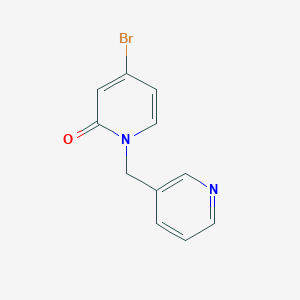
![2-((2-morpholino-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2736413.png)
